N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a pyridine ring, and a benzamide group, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine precursors. One common synthetic route includes the following steps:
Formation of 1-methyl-1H-pyrazol-4-yl precursor: This can be achieved through the reaction of hydrazine with 1,3-diketones in the presence of a suitable catalyst.
Introduction of the pyridine ring: The pyridine ring can be introduced via a multi-step process involving the reaction of the pyrazole precursor with appropriate halides and subsequent cyclization.
Attachment of the benzamide group: The final step involves the reaction of the pyridine derivative with benzamide under specific conditions to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: The pyridine ring can be reduced to form pyridine derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives with various functional groups.
Substitution: Substituted pyridine or pyrazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Biology: It serves as a probe in biological studies to understand the interaction of pyrazole and pyridine derivatives with biological targets. Medicine: The compound has potential therapeutic applications, including as an inhibitor of certain enzymes or receptors involved in disease processes. Industry: It is used in the development of new materials and chemical processes, leveraging its unique structural properties.
Mechanism of Action
The mechanism by which N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A potent reversible MPS1 inhibitor.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A compound with a similar pyrazole ring structure.
4-[4-Morpholinyl(phenyl)methyl]morpholine: Another compound featuring a pyrazole ring and morpholine group.
Uniqueness: N-((2-(1-methyl-1H-pyridin-3-yl)methyl)benzamide stands out due to its specific combination of pyrazole, pyridine, and benzamide groups, which allows for diverse chemical modifications and applications. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-21-12-15(11-20-21)16-14(8-5-9-18-16)10-19-17(22)13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQQYLFCLWSRIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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